molecular formula C14H10O5 B1197781 2,6,7-Trihydroxy-9-methylxanthen-3-one CAS No. 5407-46-5

2,6,7-Trihydroxy-9-methylxanthen-3-one

Cat. No.: B1197781
CAS No.: 5407-46-5
M. Wt: 258.23 g/mol
InChI Key: TZVNNUHRZXQCHM-UHFFFAOYSA-N
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Description

2,6,7-Trihydroxy-9-methylxanthen-3-one is a polycyclic aromatic compound belonging to the xanthone class, characterized by a xanthene core (two benzene rings fused to a pyran ring) with hydroxyl groups at positions 2, 6, and 7 and a methyl group at position 7. Xanthones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antiplatelet properties. This compound is synthesized via oxidative condensation of 1,2,4-triacetoxybenzene with aldehydes using potassium peroxydisulfate as an oxidant, followed by reflux to stabilize the xanthenone structure .

Properties

IUPAC Name

2,6,7-trihydroxy-9-methylxanthen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-6-7-2-9(15)11(17)4-13(7)19-14-5-12(18)10(16)3-8(6)14/h2-5,15-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVNNUHRZXQCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)C=C2OC3=CC(=C(C=C13)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202396
Record name Methyl fluorone black
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Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5407-46-5
Record name 2,6,7-Trihydroxy-9-methyl-3H-xanthen-3-one
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Record name Methyl fluorone black
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Record name NSC-66209
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Record name 2,6,7-trihydroxy-9-methylxanthen-3-one
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Preparation Methods

The synthesis of NSC-66209 involves several steps, including the use of specific reagents and conditions. One common method involves the reaction of 2,6,7-trihydroxy-9-methyl-xanthen-3-one with appropriate reagents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and efficacy of the compound.

Chemical Reactions Analysis

NSC-66209 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of NSC-66209 involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as NRH:quinone oxidoreductase 2 (NQO2), by binding to the active site and preventing the enzyme from catalyzing its reaction . This inhibition can lead to various downstream effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,6,7-Trihydroxy-9-methylxanthen-3-one with structurally related xanthones, focusing on substituents, molecular properties, and biological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
This compound C₁₄H₁₀O₅ (inferred) 258.23 (calculated) 2,6,7-trihydroxy, 9-methyl Potential antiplatelet activity
3,6-Dihydroxy-xanthen-9-one C₁₃H₈O₄ 228.20 3,6-dihydroxy Antioxidant properties; CAS 1214-24-0
2,6,7-Trihydroxy-9-phenyl-3H-xanthen-3-one C₁₉H₁₂O₅ 320.30 2,6,7-trihydroxy, 9-phenyl Research use; stored under nitrogen
1-Hydroxy-3-methylxanthen-9-one C₁₄H₁₀O₃ 226.23 (calculated) 1-hydroxy, 3-methyl Extremely weak basicity
3,4,6a,10-Tetrahydroxy-6a,7-dihydroindeno[2,1-c]chromen-9(6H)-one C₁₆H₁₂O₆ 300.26 Indeno-chromenone fused structure Complex solubility; CAS 475-25-2
19-(4'-Dimethylaminophenyl)-2,6,7-trihydroxy-xanthene-3-one C₂₁H₁₇NO₅ 363.36 (calculated) 2,6,7-trihydroxy, 4'-dimethylaminophenyl Antiplatelet drug candidate

Key Observations

Substituent Effects on Bioactivity: The 2,6,7-trihydroxy substitution pattern in the target compound and its phenyl analog () correlates with enhanced biological activity compared to simpler xanthones like 3,6-dihydroxy-xanthen-9-one (). Hydroxyl groups increase polarity and hydrogen-bonding capacity, improving interaction with biological targets .

Synthetic Pathways: The target compound and its 4'-dimethylaminophenyl analog () share a common synthesis route involving potassium peroxydisulfate, suggesting scalability for derivative production.

Safety and Handling :

  • While safety data for the methyl-substituted compound are absent, the phenyl analog () requires storage under nitrogen, indicating sensitivity to oxidation.

Biological Activity

Overview

2,6,7-Trihydroxy-9-methylxanthen-3-one, also known as NSC-66209, is a xanthone derivative that has garnered attention for its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in the context of metal ion chelation and anticancer properties. The following sections will explore its mechanisms of action, biochemical properties, and relevant research findings.

The primary mode of action of this compound involves chelating metal ions , specifically iron and copper. This chelation is crucial as these metal ions play significant roles in various biological processes and can contribute to oxidative stress when in excess. By binding to these ions, the compound can mitigate their harmful effects and influence cellular mechanisms.

Key Mechanisms:

  • Chelation : The compound forms stable complexes with iron and copper ions, reducing their availability for catalytic reactions that generate reactive oxygen species (ROS) .
  • Enzyme Inhibition : It has been shown to inhibit enzymes such as NRH:quinone oxidoreductase 2 (NQO2) and Mcl-1, impacting pathways related to cell survival and apoptosis .

The biochemical properties of this compound include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals .
  • Cellular Effects : It has been tested on various cell lines, including breast adenocarcinoma (MCF7) and erythrocytes. The results indicated that it could protect erythrocytes from oxidative damage while exhibiting cytotoxic effects on cancer cells .

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

Case Study: Anticancer Activity

A study evaluated the compound's effects on breast cancer cell lines. It was found that:

  • Cytotoxicity : The compound demonstrated a concentration-dependent cytotoxic effect on MCF7 cells. At concentrations ranging from 1 nM to 750 μM, it significantly reduced cell viability .
  • Protective Effects : Interestingly, while it was cytotoxic to cancer cells, it also protected healthy erythrocytes against copper-induced toxicity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
Metal ChelationBinds iron and copper ions
Enzyme InhibitionInhibits NQO2 and Mcl-1 enzymes
CytotoxicityReduces viability in breast cancer cells
Protective EffectsShields erythrocytes from metal-induced damage

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